(S)-2-Amino-3-cyclopentylpropanoic acid
Overview
Description
(S)-2-Amino-3-cyclopentylpropanoic acid, also known as (S)-ACPA, is an organic compound that has been the subject of increasing research in recent years. This versatile compound is of great interest to scientists due to its unique structure and potential applications.
Scientific Research Applications
Protein Stability Studies
(S)-2-Amino-3-cyclopentylpropanoic acid has been utilized in the study of protein stability. Mendel et al. (1992) used unnatural amino acid mutagenesis to probe protein stability, employing this compound among others. This research highlighted the influence of side chain structure on protein stability, taking into account factors like hydrophobicity, packing density, and conformational entropy (Mendel et al., 1992).
Enzymatic Synthesis
This compound has been involved in enzymatic synthesis studies. For instance, Chen et al. (2011) explored enzymatic routes for synthesizing (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for antidiabetic drugs. This study demonstrates the potential of this compound in the synthesis of medically relevant compounds (Chen et al., 2011).
Role in Neurotoxicity Studies
Research has also focused on similar compounds, like 2-amino-3-(methylamino)propanoic acid (BMAA), which is linked to neurotoxicity. Duncan et al. (1991) and Duncan et al. (1992) investigated the pharmacokinetics, oral bioavailability, and blood-brain barrier permeability of BMAA in rats. These studies provide insights into the potential neurotoxic effects of related amino acids, including this compound (Duncan et al., 1991), (Duncan et al., 1992).
Inhibition and Biological Activity
Additional studies have focused on the synthesis and biological activity of derivatives of similar amino acids. For example, Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of certain triazinone compounds, evaluating their anticancer activities. These studies contribute to understanding the potential biomedical applications of compounds structurally related to this compound (Saad & Moustafa, 2011).
properties
IUPAC Name |
(2S)-2-amino-3-cyclopentylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYAKYRBGLKMAK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426467 | |
Record name | (S)-2-Amino-3-cyclopentylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99295-82-6 | |
Record name | (S)-2-Amino-3-cyclopentylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the introduction of (S)-2-Amino-3-cyclopentylpropanoic acid at position 133 in T4 lysozyme affect the protein's stability compared to the wild-type leucine?
A1: Research indicates that substituting the wild-type leucine at position 133 in T4 lysozyme with this compound can influence the protein's stability. The specific impact on stability depends on several factors, including packing density and side chain conformational entropy. [, ] While the cyclopentyl group of this compound can enhance packing density compared to leucine, the conformational entropy changes associated with this substitution can counteract the stabilizing effect of improved packing. [] Computational studies utilizing free energy perturbation methods predicted that this substitution would decrease the enzyme's stability. []
Q2: What is the rationale for using unnatural amino acids like this compound to study protein stability?
A2: Unnatural amino acids, including this compound, serve as valuable tools for investigating the intricate relationship between protein structure and stability. [] By systematically replacing natural amino acids with carefully chosen unnatural counterparts, researchers can isolate and evaluate the impact of specific structural features, such as side chain size, hydrophobicity, and conformational flexibility, on the overall stability of the protein. This approach allows for a deeper understanding of the forces that govern protein folding and stability.
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